molecular formula C10H6O4 B181612 Coumarin-3-carboxylic acid CAS No. 531-81-7

Coumarin-3-carboxylic acid

Cat. No.: B181612
CAS No.: 531-81-7
M. Wt: 190.15 g/mol
InChI Key: ACMLKANOGIVEPB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Coumarin-3-carboxylic acid (3-CCA) is a versatile compound that has been found to interact with various targets. It has been reported to possess strong antibacterial activity against Acidovorax citrulli . Additionally, it has been found to suppress the proliferation and migration of lung cancer cells via EGFR/VEGFR2/c-Met-Akt-NF-κB signaling pathways .

Mode of Action

The presence of a carboxyl group in 3-CCA allows it to participate in C3-, and C4-functionalization, as well as cyclization reactions . The carboxyl moiety acts as a directing group, enhancing the reactivity of coumarins as dienophiles . This facilitates the participation of these scaffolds in the synthesis of various heterocycles .

Biochemical Pathways

3-CCA’s reactions usually proceed via a decarboxylative Michael reaction, involving the nucleophilic attack of a nucleophile on the carbonyl site, and the removal of a hydroxyl group . Decarboxylative functionalization at C3-, or C4-site of 3-CCA, such as arylation, heteroarylation, alkylation, benzylation, alkenylation, acylation, and trifluoromethylthiolation, has found considerable utility in organic synthesis .

Result of Action

3-CCA exhibits strong in vitro activities against various bacteria, with EC50 values ranging from 26.64 μg/mL to 40.73 μg/mL . It disrupts the integrity of the cell membrane and inhibits polar flagella growth . Furthermore, 3-CCA results in reductions in motility and extracellular exopolysaccharide (EPS) production of Acidovorax citrulli while inhibiting the biofilm formation .

Biochemical Analysis

Biochemical Properties

Coumarin-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, acting as a Michael acceptor in conjugate additions . The carboxyl group at the C3 position allows it to participate in decarboxylative functionalization reactions, such as arylation, heteroarylation, and alkylation . These interactions often involve nucleophilic attack on the carbonyl site, leading to the formation of various functionalized structures .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to disrupt the integrity of bacterial cell membranes, inhibit polar flagella growth, and reduce motility and extracellular exopolysaccharide production . Additionally, it inhibits biofilm formation, which is crucial for bacterial pathogenicity . These effects highlight its potential as an antibacterial agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It undergoes decarboxylation to form a 3-coumarinyl radical, which can trap molecular oxygen to produce reactive intermediates . These intermediates can further react to form compounds like 3-hydroxycoumarin and salicylaldehyde . The compound’s ability to act as a Michael acceptor also facilitates its participation in conjugate addition reactions, leading to the formation of functionalized products .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on factors such as solvent properties and oxygen content . For instance, in acetonitrile, it undergoes complex photochemical transformations, leading to the formation of various reaction intermediates . These intermediates can further react, resulting in the production of final products like salicylaldehyde and carbon dioxide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity against various plant pathogens . At higher doses, it may cause adverse effects, such as toxicity and disruption of cellular functions . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts as a Michael acceptor in conjugate additions, leading to the formation of functionalized products . The compound’s interactions with enzymes and cofactors facilitate its participation in decarboxylative functionalization reactions . These pathways are crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . Its localization and accumulation depend on factors such as solvent properties and cellular environment . These interactions influence its biological activity and effectiveness as a therapeutic agent.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its effects on cellular functions . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMLKANOGIVEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70201183
Record name Coumarin-3-carboxylic acid
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Molecular Weight

190.15 g/mol
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CAS No.

531-81-7
Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name Coumarin-3-carboxylic acid
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Record name 2-oxo-2H-chromene-3-carboxylic acid
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Record name COUMARIN-3-CARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Coumarin-3-carboxylic acid?

A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol. [, , , , , , ]

Q2: What are the key spectroscopic characteristics of C3CA?

A2: C3CA can be characterized by various spectroscopic methods, including:

  • Infrared (IR) Spectroscopy: C3CA shows characteristic peaks corresponding to carbonyl stretching, C=C stretching, and O-H stretching vibrations. [, , , , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the C3CA molecule. [, , , , , ]
  • Mass Spectrometry (MS): MS analysis reveals the molecular ion peak and fragmentation patterns of C3CA, confirming its molecular weight and structural features. [, , , ]

Q3: How does the stability of C3CA vary under different conditions?

A3: C3CA exhibits good stability under various conditions, making it suitable for diverse applications:

  • Thermal Stability: C3CA shows relatively high thermal stability. [, , , ] Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to study its decomposition profile.

Q4: Are there any specific material compatibility considerations for C3CA?

A4: While generally stable, certain factors can influence C3CA compatibility:

  • pH Sensitivity: The stability of C3CA can be affected by extreme pH conditions. [, , , ] Studies have explored its interaction with human serum albumin (HSA) and bovine serum albumin (BSA) at physiological pH.
  • Metal Ion Interactions: C3CA can form complexes with metal ions, such as silver, [] which can alter its properties and influence its applications. This complex formation can be exploited for developing metal-based anticancer agents.

Q5: Does C3CA possess any inherent catalytic properties?

A5: While not a catalyst itself, C3CA is a valuable building block in organic synthesis:

  • Knoevenagel Condensation Reactions: C3CA is frequently synthesized via the Knoevenagel condensation reaction between salicylaldehyde and diethyl malonate, followed by hydrolysis. This reaction is often catalyzed by bases. [, , , , , ]

Q6: What are the key applications of C3CA in synthetic organic chemistry?

A6: C3CA serves as a versatile precursor for synthesizing various compounds:

  • Coumarin Derivatives: C3CA is a key starting material for synthesizing a diverse library of coumarin derivatives, many of which exhibit interesting biological activities, including anticancer, [, , ] anti-inflammatory, [] and analgesic properties. []
  • Heterocyclic Compounds: Researchers have explored the synthesis of various heterocyclic compounds, such as triazoles and triazolines, [] utilizing C3CA as a starting material. These heterocyclic derivatives often possess notable biological activities.
  • Fluorescent Probes: The hydroxylated derivative of C3CA, 7-hydroxythis compound (7-OHC3CA), exhibits strong fluorescence and is used as a probe for detecting hydroxyl radicals generated in various chemical and biological systems. [, , , ]

Q7: Have computational methods been used to study C3CA?

A7: Computational chemistry plays a crucial role in understanding C3CA:

  • Density Functional Theory (DFT) Calculations: DFT calculations help elucidate the electronic structure, geometry, and intermolecular interactions of C3CA and its derivatives. [, ] These calculations can provide insights into their reactivity and properties.
  • Molecular Docking Studies: Researchers utilize molecular docking simulations to investigate the binding interactions of C3CA and its analogs with target proteins, aiding in drug discovery and understanding their mechanism of action. [, , , ]

Q8: How do structural modifications to C3CA affect its activity?

A8: Modifications to the C3CA scaffold significantly impact its activity:

  • Hydroxylation: Introducing a hydroxyl group, particularly at the 6th position, enhances the cytotoxic properties of C3CA, leading to compounds with promising anticancer potential. [, , ] The 7-hydroxy derivative, 7-OHC3CA, is a well-known fluorescent probe for hydroxyl radicals.
  • Metal Complexation: Forming complexes with metals like silver significantly augments the cytotoxic activity of C3CA and introduces cyto-selective behavior, targeting cancer cells more effectively. [, ] This highlights the potential of metal-based C3CA derivatives in anticancer drug development.

Q9: What strategies are employed to enhance the stability and bioavailability of C3CA?

A9: Researchers are actively exploring strategies to overcome these limitations:

  • Cocrystallization: Cocrystallizing C3CA with coformers like thiourea has shown promise in improving its physicochemical properties, including solubility and stability, which can enhance its bioavailability. [, ]
  • Nanoformulations: Encapsulating C3CA within nanocarriers, such as nanoparticles or liposomes, can potentially improve its solubility, stability, and targeted delivery to specific tissues. [, ] This is an active area of research for enhancing the therapeutic efficacy of C3CA and its derivatives.

Q10: What is the known safety profile of C3CA?

A11: While C3CA generally exhibits a favorable safety profile, [] further research is needed to establish its long-term toxicological effects comprehensively. Studies have shown that C3CA and its metabolites exhibit non-mutagenic properties in Ames tests. []

Q11: What analytical techniques are commonly employed to analyze C3CA?

A11: A range of analytical techniques are used for C3CA analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a robust technique for separating, identifying, and quantifying C3CA in various matrices, including biological samples. [, , ] This method is particularly valuable for pharmacokinetic studies and determining C3CA concentrations in biological fluids.
  • Fluorescence Spectroscopy: The hydroxylated derivative, 7-OHC3CA, is highly fluorescent, enabling sensitive detection and quantification. [, , ] This property is particularly valuable for studying hydroxyl radical generation and antioxidant activity.

Q12: What factors influence the dissolution and solubility of C3CA?

A12:

  • Solvent Polarity: C3CA exhibits higher solubility in polar organic solvents like ethanol and methanol compared to water. [, , , , , , , , ] This limited water solubility can hinder its bioavailability and necessitate the development of strategies for enhancement.
  • pH of the Medium: The ionization state of C3CA, influenced by the pH of the medium, can significantly affect its solubility. [, , , ] Understanding the pH-dependent solubility profile of C3CA is essential for its formulation and delivery.

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